1-(Pyrimidin-4-yl)azetidin-3-ol

Description

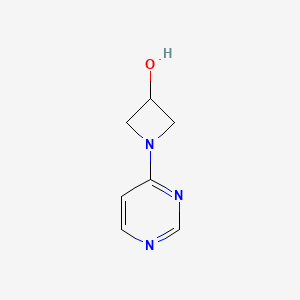

1-(Pyrimidin-4-yl)azetidin-3-ol is a nitrogen-containing heterocyclic compound featuring a pyrimidine ring fused to an azetidine scaffold with a hydroxyl group at the 3-position. Its molecular structure combines the planar aromatic pyrimidine moiety with the strained four-membered azetidine ring, making it a unique template for medicinal chemistry and materials science. The compound’s CAS number is 1339651-68-1, and it is commercially available through one supplier as of 2025 .

The hydroxyl group on the azetidine ring enhances polarity and hydrogen-bonding capacity, which may influence solubility and target binding.

Properties

IUPAC Name |

1-pyrimidin-4-ylazetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-6-3-10(4-6)7-1-2-8-5-9-7/h1-2,5-6,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFFOCJDRFNTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs

The following table compares 1-(Pyrimidin-4-yl)azetidin-3-ol with structurally related compounds, emphasizing substituents, commercial availability, and key features:

Key Observations :

- Polarity and Reactivity : The hydroxyl group in This compound distinguishes it from analogs like the carboxylic acid or nitrile derivatives, which exhibit stronger electrophilic or nucleophilic reactivity.

- Commercial Availability : The carboxylic acid derivative (5 suppliers) is more accessible, suggesting broader industrial or research applications compared to the parent compound .

Spectroscopic and Structural Analysis

- IR and NMR Trends: Pyrimidine-containing compounds typically show strong C=N stretching vibrations (~1600 cm⁻¹) in IR spectra. For azetidine derivatives, the hydroxyl group’s broad peak (~3200–3500 cm⁻¹) and azetidine ring protons (δ 3.5–4.5 ppm in ¹H NMR) are diagnostic .

- Mass Spectrometry : Molecular ion peaks (M⁺) for these compounds are often accompanied by fragmentation patterns reflecting loss of substituents (e.g., -OH or -COOH groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.